molecular formula C16H21N3O3S B7438664 N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

Cat. No. B7438664
M. Wt: 335.4 g/mol
InChI Key: HZZUOIJVRHHWGT-UHFFFAOYSA-N
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Description

N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide, also known as DMF-Bz-SO2NHMe, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of medicine.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamideMe is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins that play key roles in various biological processes. This compound has been found to have a high binding affinity for these targets, making it a promising candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects:
N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamideMe has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamideMe is its high purity and stability, which makes it suitable for use in a variety of lab experiments. However, one limitation of this compound is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for the study of N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamideMe, including further investigation into its mechanism of action and its potential applications in the treatment of various diseases. Additionally, new synthesis methods and modifications to the compound may be explored in order to improve its effectiveness and reduce its cost. Overall, N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamideMe is a promising compound that has the potential to make significant contributions to the field of scientific research.

Synthesis Methods

The synthesis of N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamideMe involves a multistep process that begins with the reaction of 1,4-dimethylpyrazole with formaldehyde to form a pyrazolylmethanol intermediate. This intermediate is then reacted with 2,2-dimethyl-3H-1-benzofuran-5-sulfonyl chloride to form the final product, N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamideMe. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research applications.

Scientific Research Applications

N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamideMe has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of medicine.

properties

IUPAC Name

N-[(1,4-dimethylpyrazol-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-10-19(4)18-14(11)9-17-23(20,21)13-5-6-15-12(7-13)8-16(2,3)22-15/h5-7,10,17H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZUOIJVRHHWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1CNS(=O)(=O)C2=CC3=C(C=C2)OC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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